molecular formula C14H7ClF3N3OS B2623534 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 337924-93-3

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No. B2623534
CAS RN: 337924-93-3
M. Wt: 357.74
InChI Key: IYNGRCYRKCWPDD-UHFFFAOYSA-N
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Description

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific structure of your compound would depend on the positions of the chloro, phenoxy, and trifluoromethyl groups on the thiadiazole ring.


Chemical Reactions Analysis

Thiadiazole derivatives have been found to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole has a molecular weight of 197.64 g/mol .

Mechanism of Action

The mechanism of action of thiadiazole derivatives is generally connected with the fact that the thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, these compounds have the ability to disrupt processes related to DNA replication .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential and are the subject of ongoing research . Future directions may include the development of new drugs based on these compounds for the treatment of various diseases.

properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3OS/c15-11-5-9(14(16,17)18)6-19-13(11)22-10-3-1-8(2-4-10)12-7-23-21-20-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGRCYRKCWPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine

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